
(1S)-2-methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) is an organic compound that belongs to the class of cyclopropenes. Cyclopropenes are characterized by a three-membered ring containing a double bond. This particular compound features a carbonyl chloride group, a methyl group, and a phenyl group, making it a unique and potentially reactive molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) typically involves the following steps:
Formation of the Cyclopropene Ring: This can be achieved through various methods, such as the reaction of an alkyne with a carbene precursor.
Introduction of the Carbonyl Chloride Group: This step often involves the reaction of the cyclopropene with phosgene or a similar reagent under controlled conditions.
Addition of the Methyl and Phenyl Groups: These groups can be introduced through various substitution reactions, often using organometallic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines.
Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) exerts its effects depends on its specific interactions with molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
相似化合物的比较
Similar Compounds
Cyclopropene-1-carbonylchloride: Lacks the methyl and phenyl groups, making it less complex.
2-Methyl-3-phenylcyclopropene: Lacks the carbonyl chloride group, resulting in different reactivity.
Cyclopropene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) is unique due to the combination of its cyclopropene ring, carbonyl chloride group, and the presence of both methyl and phenyl substituents
属性
CAS 编号 |
82555-71-3 |
|---|---|
分子式 |
C11H9ClO |
分子量 |
192.64 g/mol |
IUPAC 名称 |
(1S)-2-methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-6,10H,1H3/t10-/m0/s1 |
InChI 键 |
AMRHHKUSKGEMGM-JTQLQIEISA-N |
手性 SMILES |
CC1=C([C@H]1C(=O)Cl)C2=CC=CC=C2 |
规范 SMILES |
CC1=C(C1C(=O)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


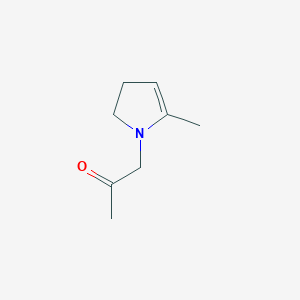
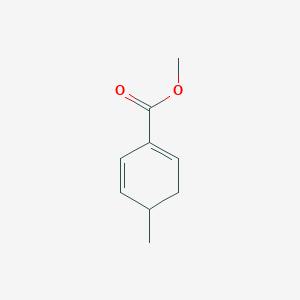
![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
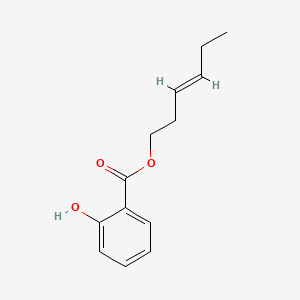
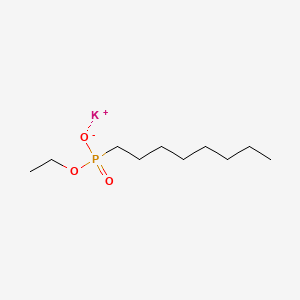
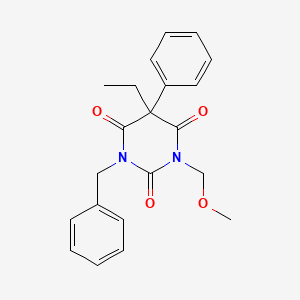
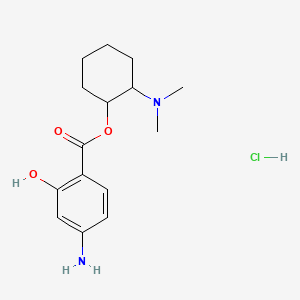
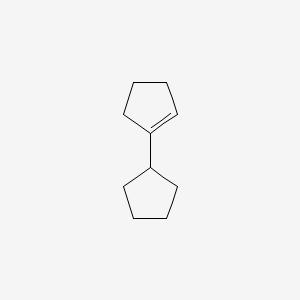
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)
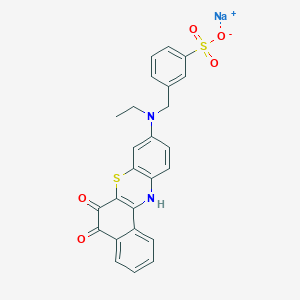
![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)



